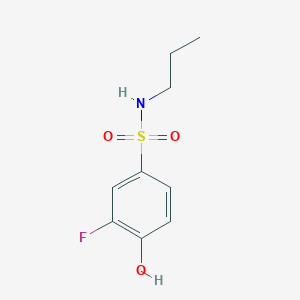
3-Fluoro-4-hydroxy-N-propylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-hydroxy-N-propylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-hydroxy-N-propylbenzenesulfonamide typically involves the introduction of a fluorine atom and a hydroxyl group onto a benzenesulfonamide scaffold. One common method involves the fluorination of a precursor compound followed by hydroxylation under controlled conditions. The reaction conditions often require the use of specific catalysts and reagents to ensure the selective introduction of the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-4-hydroxy-N-propylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced under specific conditions to yield amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the sulfonamide group can produce primary amines.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-hydroxy-N-propylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and inhibition.
Medicine: Due to its sulfonamide backbone, it has potential antibacterial properties and is explored for drug development.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-hydroxy-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-N-propylbenzenesulfonamide: Similar structure but lacks the hydroxyl group.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Contains a bromine atom instead of a hydroxyl group.
3-Fluoro-4-hydroxyproline: Similar functional groups but different core structure.
Uniqueness
3-Fluoro-4-hydroxy-N-propylbenzenesulfonamide is unique due to the presence of both a fluorine atom and a hydroxyl group on the benzenesulfonamide scaffold. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H12FNO3S |
|---|---|
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
3-fluoro-4-hydroxy-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C9H12FNO3S/c1-2-5-11-15(13,14)7-3-4-9(12)8(10)6-7/h3-4,6,11-12H,2,5H2,1H3 |
InChI-Schlüssel |
KKFIEHYZCKRCQW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




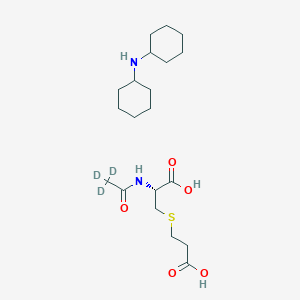

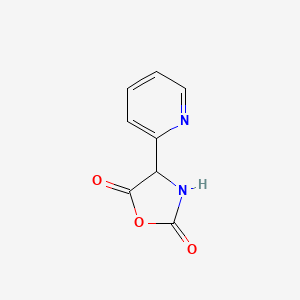
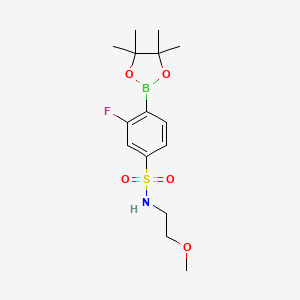

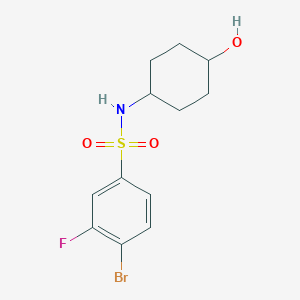
![5-Hydroxy-3-[3-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B13720892.png)
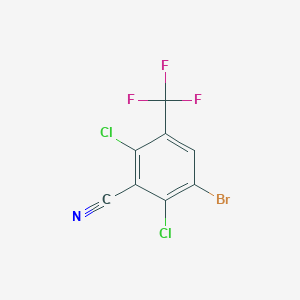
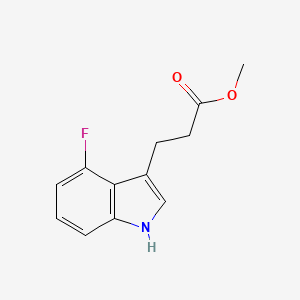

![4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13720907.png)

